Core Mechanism of Action: A Selective ATP-Competitive Inhibitor of VEGFR-2
Core Mechanism of Action: A Selective ATP-Competitive Inhibitor of VEGFR-2
An In-Depth Technical Guide on the Core Mechanism of Action of SU1498
For Researchers, Scientists, and Drug Development Professionals
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2][3][4][5] Also known as Kinase Insert Domain-Containing Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), VEGFR-2 is a high-affinity tyrosine kinase receptor crucial for the angiogenic responses to VEGF.[1] The primary mechanism of action for SU1498 is its function as a reversible, ATP-competitive inhibitor of the Flk-1 kinase.[6] By competing with ATP for the binding site on the kinase domain of VEGFR-2, SU1498 effectively blocks the autophosphorylation of the receptor and prevents the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Beyond its primary target, SU1498 exhibits a unique and complex interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway. In endothelial cells stimulated with growth factors, SU1498 leads to an accumulation of phosphorylated Extracellular Signal-Regulated Kinases (ERKs) while simultaneously inhibiting the kinase activity of this phosphorylated ERK.[7][8][9] This dual action reveals a novel mechanism for disrupting cellular signaling, distinct from simply blocking an upstream receptor.
Signaling Pathways Modulated by SU1498
Inhibition of the VEGFR-2 Signaling Pathway
The canonical VEGFR-2 signaling pathway is central to angiogenesis. Upon binding of its ligand, VEGF-A, the VEGFR-2 receptors dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively drive the angiogenic process. SU1498 directly intervenes by blocking the initial autophosphorylation step, thereby abrogating all subsequent downstream signaling.
References
- 1. Lack of Effect of SU1498, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lack of effect of SU1498, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of Effect of SU1498, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]
- 6. SU1498 A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. SU1498, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
